2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid
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Overview
Description
2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.31 g/mol This compound is characterized by the presence of a sulfanyl group attached to an acetic acid moiety, which is further connected to a dihydroacenaphthylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid typically involves the reaction of acenaphthene with sulfur and acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure efficient production. The reaction parameters are carefully monitored and controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-Dihydroacenaphthylen-5-ylthio)acetic acid
- 2-(1,2-Dihydroacenaphthylen-5-ylsulfinyl)acetic acid
- 2-(1,2-Dihydroacenaphthylen-5-ylsulfonyl)acetic acid
Uniqueness
2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid is unique due to its specific structural features and chemical propertiesIts versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for scientific research .
Properties
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-13(16)8-17-12-7-6-10-5-4-9-2-1-3-11(12)14(9)10/h1-3,6-7H,4-5,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIYQPKGPUGGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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